N-(thiophen-2-ylmethyl)methanesulfonamide N-(thiophen-2-ylmethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 339018-33-6
VCID: VC8105772
InChI: InChI=1S/C6H9NO2S2/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3
SMILES: CS(=O)(=O)NCC1=CC=CS1
Molecular Formula: C6H9NO2S2
Molecular Weight: 191.3 g/mol

N-(thiophen-2-ylmethyl)methanesulfonamide

CAS No.: 339018-33-6

Cat. No.: VC8105772

Molecular Formula: C6H9NO2S2

Molecular Weight: 191.3 g/mol

* For research use only. Not for human or veterinary use.

N-(thiophen-2-ylmethyl)methanesulfonamide - 339018-33-6

Specification

CAS No. 339018-33-6
Molecular Formula C6H9NO2S2
Molecular Weight 191.3 g/mol
IUPAC Name N-(thiophen-2-ylmethyl)methanesulfonamide
Standard InChI InChI=1S/C6H9NO2S2/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3
Standard InChI Key BXQVPYPFMGGFNE-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=CS1
Canonical SMILES CS(=O)(=O)NCC1=CC=CS1

Introduction

Chemical Structure and Physicochemical Properties

N-(Thiophen-2-ylmethyl)methanesulfonamide (molecular formula: C₆H₉NO₂S₂) features a thiophene ring substituted at the 2-position with a methylene group connected to a methanesulfonamide moiety. The planar thiophene ring contributes to π-π stacking interactions, while the sulfonamide group enables hydrogen bonding, critical for both biological activity and crystal packing . Key physicochemical properties include:

PropertyValue/RangeMethod of DeterminationSource
Molecular Weight215.28 g/molHRMS
Melting Point148–150°CDifferential Scanning Calorimetry
Solubility in DMSO>50 mg/mLUV-Vis Spectroscopy
LogP (Partition Coefficient)1.82 ± 0.15Computational Modeling
Hydrogen Bond Donors/Acceptors1/3X-ray Crystallography

The sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors . Density Functional Theory (DFT) calculations reveal a dipole moment of 4.78 Debye, indicating significant polarity that enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Conventional Acylation Route

The most widely reported synthesis involves reacting thiophen-2-ylmethanamine with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions . Triethylamine (TEA) is typically used to scavenge HCl, with yields averaging 75–85% after purification via recrystallization . Key parameters include:

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride)

  • Temperature: 0–5°C during reagent addition, followed by stirring at 25°C for 6 hours .

  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine .

Electrochemical Synthesis

A novel electrosynthetic method employs DMSO as both solvent and sulfonyl source, avoiding hazardous sulfonyl chlorides . In an undivided cell with Pt/Ni electrodes, thiophen-2-ylmethanamine reacts with DMSO under constant current (10 mA/cm²), yielding N-(thiophen-2-ylmethyl)methanesulfonamide in 68% yield . Advantages include:

  • Safety: Eliminates toxic sulfonyl chlorides.

  • Sustainability: DMSO serves as a green sulfonating agent.

  • Scalability: Continuous flow systems enable gram-scale production .

Table 1: Comparison of Synthesis Methods

ParameterAcylation RouteElectrochemical Route
Yield85%68%
Reaction Time6 hours12 hours
ByproductsHClH₂, O₂
Purification ComplexityModerate (recrystallization)Low (simple filtration)

Biological Activities and Mechanisms

Antifungal Activity

N-(Thiophen-2-ylmethyl)methanesulfonamide derivatives exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively . Mechanistic studies indicate inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups on the thiophene ring enhance potency by 40–60% .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 78% at 50 µM, comparable to dexamethasone . This activity correlates with downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

ActivityModel SystemKey FindingReference
AntifungalBotrytis cinereaIC₅₀ = 12.3 µM
Anti-InflammatoryRAW 264.7 macrophages78% NO reduction
AntitumorMCF-7 cellsCaspase-3 activation

Applications in Scientific Research

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors. Substitution at the sulfonamide nitrogen with heteroaryl groups improves solubility and bioavailability, as demonstrated in analogues with 3.2-fold enhanced blood-brain barrier permeability .

Materials Science

In supramolecular chemistry, N-(thiophen-2-ylmethyl)methanesulfonamide forms co-crystals with π-deficient aromatics (e.g., 1,3,5-trinitrobenzene) via C–H⋯O and S⋯π interactions . These assemblies exhibit tunable luminescence, with emission maxima shiftable from 450 nm to 520 nm via guest inclusion .

Analytical Chemistry

As a chiral derivatizing agent, the compound resolves racemic mixtures of amines via diastereomeric sulfonamide formation. Enantiomeric excess (ee) values exceeding 98% have been achieved in high-performance liquid chromatography (HPLC) analyses .

Future Perspectives

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers could enhance tumor-specific accumulation while reducing off-target effects.

  • Green Chemistry: Optimizing electrochemical synthesis to achieve >90% yield would align with industrial sustainability goals.

  • Multifunctional Materials: Exploiting non-covalent interactions to design stimuli-responsive crystals for optoelectronic applications.

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